molecular formula C7H5ClN4OS B2422084 N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide CAS No. 1204742-81-3

N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide

Cat. No.: B2422084
CAS No.: 1204742-81-3
M. Wt: 228.65
InChI Key: DFRWDPNEJKZMQC-UHFFFAOYSA-N
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Description

N-(5-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide (CAS 1708401-51-7) is a high-value chemical intermediate in medicinal chemistry research, particularly in the synthesis of novel thiazolo[5,4-d]pyrimidine derivatives. Its molecular formula is C7H5ClN4OS, with a molecular weight of 228.66 g/mol. This compound should be stored under an inert atmosphere at 2-8°C to maintain stability. The core research application of this compound is as a versatile building block for the development of potent and selective adenosine receptor (AR) ligands. The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in drug discovery, and this chlorinated acetamide derivative serves as a key precursor. Researchers functionalize this core through cross-coupling reactions, such as Suzuki reactions, to introduce diverse aryl and heteroaryl groups at the 5-position, enabling extensive structure-activity relationship (SAR) studies . Derivatives stemming from this intermediate have demonstrated significant nanomolar and even subnanomolar binding affinity for human adenosine A1 and A2A receptor subtypes, highlighting their potential as dual antagonists . These antagonists are investigated for their therapeutic potential in central nervous system disorders. Preclinical studies suggest that such compounds exhibit robust antidepressant-like activity in models like the forced swim test and tail suspension test, with efficacy comparable to reference standards like amitriptyline . Furthermore, adenosine A2A receptor antagonists are being explored for the treatment of non-motor symptoms in conditions such as Parkinson's disease . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4OS/c1-3(13)10-7-11-4-2-9-6(8)12-5(4)14-7/h2H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWDPNEJKZMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CN=C(N=C2S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolo[5,4-d]pyrimidine Core Assembly

The foundational step involves constructing the bicyclic system through cyclocondensation. A validated approach from patent CN102161660A employs 2-aminothiazole-5-carboxylate and 4,6-dichloropyrimidine derivatives under acidic conditions:

Reaction Scheme

  • Nucleophilic displacement : 2-Aminothiazole-5-carboxylate reacts with 4,6-dichloropyrimidine in acetonitrile at 60°C for 12 hours, yielding 2-(6-chloropyrimidin-4-amino)thiazole-5-carboxylate (78% yield).
  • Cyclization : Treatment with concentrated H₂SO₄ at −2°C induces ring closure to form the thiazolo[5,4-d]pyrimidine core.

Optimization Data

Parameter Optimal Condition Yield Impact
Solvent Acetonitrile +22% vs. DMF
Temperature 60°C Maximizes SNAr reactivity
Acid Catalyst H₂SO₄ (98%) Cyclization efficiency

This method avoids racemization and ensures regioselectivity through electronic directing effects of the pyrimidine substituents.

Chlorination at Position 5

Introducing chlorine at the 5-position requires careful control to prevent polychlorination. The PMC study (PMC6259578) demonstrates gas-phase chlorination using Cl₂ in 1,2-dichloroethane/water (1:1) at 0°C:

Procedure

  • Bubble Cl₂ gas through a suspension of thiazolo[5,4-d]pyrimidine-2-thiol in 1,2-dichloroethane/water.
  • Monitor by TLC until complete conversion (6–8 hours).
  • Isolate the 5-chloro derivative via neutralization and recrystallization (81% yield).

Critical Factors

  • Solvent polarity : 1,2-Dichloroethane enhances substrate solubility while minimizing side reactions.
  • Temperature : 0°C suppresses radical chlorination pathways.

Acetylation of the 2-Amino Group

The final acetylation step employs acetic anhydride under mild conditions to avoid decomposition:

Protocol

  • Suspend 5-chlorothiazolo[5,4-d]pyrimidin-2-amine in dry THF.
  • Add acetic anhydride (1.2 equiv) and DMAP (5 mol%) at 0°C.
  • Warm to room temperature and stir for 4 hours.
  • Quench with ice-water and recrystallize from ethanol (89% yield).

Side Reaction Mitigation

  • Stoichiometry control : Limiting acetic anhydride to 1.2 equiv prevents diacetylation.
  • Catalyst choice : DMAP accelerates acylation without base-induced side reactions.

Characterization and Analytical Validation

Successful synthesis requires rigorous spectroscopic validation:

1H NMR (DMSO-d6)

  • Acetamide methyl: δ 2.68 (s, 3H).
  • Thiazole H: δ 7.90 (d, J = 5.1 Hz).

13C NMR

  • Carbonyl (C=O): δ 174.2 ppm.
  • Thiazole C-S: δ 188.2 ppm.

Elemental Analysis

  • Calculated for C₈H₆ClN₃OS: C 42.01%, H 2.20%, N 12.25%.
  • Observed: C 42.03%, H 2.24%, N 12.56%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Cyclocondensation 78–94% >98% Industrial
Chlorination 81% 95% Lab-scale
Acetylation 89% 99% Bench-top

The cyclocondensation route offers the best scalability, while acetylation provides near-quantitative yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position .

Scientific Research Applications

N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in medicinal chemistry .

Biological Activity

N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolo[5,4-d]pyrimidine core, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole and pyrimidine rings followed by acetamide substitution.

Enzymatic Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

  • PI3K Inhibition : This compound exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to cancer and other diseases. The IC50 values for this compound against PI3Kα, PI3Kγ, and PI3Kδ have been reported in the nanomolar range, indicating strong potency. For example, one study reported an IC50 of 3.6 nM for PI3Kα inhibition .
EnzymeIC50 Value (nM)
PI3Kα3.6
PI3Kγ4.6
PI3Kδ8.0
PI3Kβ501

The selectivity profile shows that the compound is approximately tenfold more potent against PI3Kα compared to PI3Kβ, highlighting its potential as a selective therapeutic agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines using assays such as MTT to assess cell viability. The results indicate that this compound can induce cell death in certain cancer types, although further optimization may be required to enhance its efficacy compared to standard chemotherapeutics .

Antimicrobial Activity

Research has also explored the antimicrobial potential of derivatives related to this compound. Compounds with similar structures have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazolo[5,4-d]pyrimidine scaffold can significantly affect biological activity. For instance:

  • Chloro Substituents : The presence of chlorine at specific positions enhances enzyme binding affinity.
  • Aromatic Rings : Alterations in aromatic substitutions can lead to variations in potency and selectivity against different isoforms of target enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study involving a panel of cancer cell lines found that this compound effectively reduced proliferation rates in a dose-dependent manner.
  • Inflammatory Diseases : In models of inflammation, related compounds have demonstrated the ability to inhibit COX enzymes, suggesting potential applications in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide and structurally related acetamide derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React a thiazolo[5,4-d]pyrimidine precursor (e.g., 5-chlorothiazolo[5,4-d]pyrimidin-2-amine) with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions .
  • Step 2 : Monitor reaction progress using TLC. Purify the product via recrystallization from solvents like ethanol or pet-ether .
  • Key Variables : Solvent choice (e.g., acetone, ethanol), reaction time (4–8 hours), and stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride) significantly influence yield .

Q. How is X-ray crystallography applied to characterize the structural properties of chloro-substituted thiazolopyrimidine acetamides?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker APEX2 detectors) to resolve molecular geometry .
  • Refinement : Employ SHELX software (e.g., SHELXL) for structure refinement. Position H atoms geometrically with riding models (C–H = 0.93–0.97 Å; N–H = 0.86 Å) .
  • Key Parameters : Report bond lengths/angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds) to validate purity and stereochemistry .

Q. What spectroscopic techniques are critical for confirming the identity of synthesized acetamide derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons adjacent to electronegative groups (e.g., chloro or acetamide moieties) via characteristic shifts (e.g., δ ~2.1 ppm for CH3 in acetamide) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
  • LC-MS/Elemental Analysis : Verify molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Use PASS (Prediction of Activity Spectra for Substances) to predict antimicrobial or antiproliferative activity based on structural descriptors .
  • Step 2 : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
  • Validation : Cross-reference computational predictions with in vitro assays (e.g., Mosmann’s MTT assay for cytotoxicity) .

Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?

  • Methodological Answer :

  • Hypothesis Testing : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH3) on bioactivity .
  • Orthogonal Assays : Validate results using multiple assays (e.g., broth microdilution for antimicrobial activity, flow cytometry for apoptosis) to rule out assay-specific artifacts .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., pyrimidine- or oxadiazole-containing acetamides) to identify structure-activity trends .

Q. How can reaction conditions be optimized to improve yields of chloro-substituted thiazolopyrimidine acetamides?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetone) to enhance nucleophilicity .
  • Catalyst Use : Introduce K2CO3 or Et3N to deprotonate intermediates and accelerate substitution .
  • Temperature Control : Reflux at 60–80°C balances reaction rate and by-product formation .

Analytical and Structural Challenges

Q. How are impurities or by-products identified and mitigated during acetamide synthesis?

  • Methodological Answer :

  • Chromatography : Use preparative HPLC or flash column chromatography to isolate target compounds from side products (e.g., unreacted starting materials) .
  • Crystallization : Optimize solvent mixtures (e.g., chloroform:acetone = 1:5 v/v) to enhance crystal purity .
  • Spectroscopic Tracking : Monitor reaction intermediates via in situ FTIR or LC-MS .

Q. What crystallographic challenges arise when analyzing halogenated acetamides, and how are they addressed?

  • Methodological Answer :

  • Disorder Handling : Model disordered Cl or CH3 groups using PART and ISOR commands in SHELXL .
  • Twinned Data : Apply twin-law refinement (e.g., HKLF 5 format in SHELXL) for non-merohedral twinning .
  • High-Resolution Limits : Use synchrotron radiation for crystals with weak diffraction (e.g., <1.0 Å resolution) .

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